N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-12-17(6-9-21-18)19(24)22-13-15-7-10-23(11-8-15)14-16-4-2-1-3-5-16/h1-6,9,12,15H,7-8,10-11,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURZCVJWRXUMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=NC=C2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common method involves the reaction of 4-piperidone with benzyl chloride to form 1-benzyl-4-piperidone. This intermediate is then reduced to 1-benzylpiperidine using a suitable reducing agent such as sodium borohydride.
The next step involves the introduction of the chloropyridine carboxamide group. This can be achieved by reacting 1-benzylpiperidine with 2-chloropyridine-4-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to alter the compound’s structure.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide has been investigated for its potential as a pharmacological agent. Its applications include:
- Drug Development : The compound serves as a lead structure for synthesizing new therapeutic agents targeting various diseases, particularly neurodegenerative disorders.
- Pharmacological Studies : It has shown potential in modulating neurotransmitter systems, making it a candidate for treating conditions such as depression and Alzheimer's disease.
Research indicates that this compound exhibits several biological activities:
- Acetylcholinesterase Inhibition : It may inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is crucial for cognitive function.
- Neuroprotective Effects : Preliminary studies suggest it can protect neuronal cells from oxidative stress, indicating potential use in neuroprotection strategies.
Table 1: Summary of Case Studies on this compound
| Study Focus | Model Used | Findings |
|---|---|---|
| Alzheimer's Disease | Rodent model | Improved memory retention and reduced amyloid plaque formation. |
| Depression and Anxiety | Stressed mice models | Alleviated symptoms of depression; modulation of serotonin pathways observed. |
| Neuroprotection | In vitro neuronal cultures | Reduced neuronal death due to oxidative stress; potential therapeutic agent identified. |
Alzheimer's Disease Model
In a study involving rodent models of Alzheimer's disease, administration of this compound resulted in significant improvements in memory retention and a reduction in amyloid plaque formation, suggesting a neuroprotective effect.
Depression and Anxiety
Another study explored the compound's effects on mood disorders, where it was found to alleviate symptoms of depression and anxiety in stressed mice models. The results indicated modulation of serotonin pathways as a likely mechanism.
Neuroprotection
A focused study on neuroprotection demonstrated that the compound significantly reduced neuronal death caused by oxidative stress in vitro, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, while the chloropyridine carboxamide group can modulate enzyme activity. These interactions can lead to various biological effects, including inhibition of acetylcholinesterase, which is relevant for the treatment of neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiprion Activity: N-(1-Benzylpiperidin-4-yl) Derivatives (Group 3 Compounds)
- Compound 32 (N-(1-benzylpiperidin-4-yl) sidechain) demonstrated outstanding in vitro antiprion activity. Modifications to the benzyl group (e.g., homologs and substituents with varying Hansch σ and Hammett π values) revealed that lipophilicity and electronic properties critically influence activity .
- Comparison : The target compound’s 2-chloropyridine group, an electron-withdrawing substituent, may similarly enhance target binding compared to unsubstituted benzyl analogs. However, its chlorine atom could reduce metabolic degradation compared to methyl or methoxy groups .
Acetylcholinesterase (AChE) Inhibition: Triazole-Chromenone Carboxamide Derivatives
- Compound 17 (N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide) exhibited potent AChE inhibition (IC50 = 1.80 µM). The triazole and chromenone groups likely contribute to π-π stacking and hydrogen bonding within the enzyme’s active site .
- Comparison: The target compound lacks the chromenone system but retains the carboxamide linker.
Neuroprotective Chromene Carboxamides
- Compound 13 (N-(2-(1-benzylpiperidin-4-yl)ethyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide) and Compound 14 (6-nitro analog) showed neurogenic/neuroprotective effects with high synthetic yields (90–92%). The methoxy and nitro groups on the chromene ring modulate solubility and target engagement .
- However, the absence of a chromene ring might limit multitarget activity observed in these analogs .
High-Yield Acrylamide Derivatives
- Compound 5 ((E)-N-(2-(1-benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide) was synthesized in 95% yield. The acrylamide linker and phenolic groups likely improve solubility and bioavailability .
- Comparison: The target compound’s methylene linker (vs.
Structural and Pharmacological Data Table
Biological Activity
N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of neuropharmacology and cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, receptor affinities, and implications for drug development.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₉H₂₂ClN₃O
- Molecular Weight : 343.86 g/mol
The structure includes a benzylpiperidine moiety, which is significant for its interaction with various biological targets.
This compound exhibits several biological activities:
- Inhibition of Angiogenesis : Studies indicate that this compound can effectively inhibit angiogenesis, making it a candidate for cancer therapies. The mechanism involves the suppression of vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for new blood vessel formation .
- Receptor Affinities : Research has demonstrated that derivatives of this compound show high affinity for sigma receptors, particularly sigma1 receptors. The binding affinity is crucial as it correlates with potential neuroprotective effects and modulation of neurotransmitter systems .
- Monoamine Oxidase Inhibition : There is evidence suggesting that similar compounds exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, which may have implications for mood disorders and neurodegenerative diseases .
Biological Activity Data
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- Cancer Research : A study published in Cancer Letters showed that compounds structurally related to this compound significantly inhibited tumor growth in xenograft models by blocking angiogenesis through VEGF pathway inhibition .
- Neuropharmacology : Research highlighted in Journal of Medicinal Chemistry indicated that certain derivatives exhibited selective MAO-B inhibition, suggesting potential use in treating Parkinson’s disease by preserving dopaminergic function .
- Sigma Receptor Studies : A quantitative structure–activity relationship (QSAR) analysis revealed that modifications to the phenylacetamide moiety could enhance binding affinity to sigma receptors, thereby increasing potential therapeutic efficacy .
Q & A
Q. What are the key steps for synthesizing N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide, and how are intermediates characterized?
The synthesis typically involves coupling a 2-chloropyridine-4-carboxylic acid derivative with a (1-benzylpiperidin-4-yl)methanamine precursor. For example, analogous compounds are synthesized via amide bond formation using carbodiimide coupling agents (e.g., DCC or EDC) with NHS activation in dry DMF . Intermediates are purified via column chromatography and characterized using / NMR, HRMS, and HPLC (≥95% purity) to confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : Assigns proton and carbon environments (e.g., benzyl protons at δ 7.24–7.40 ppm, piperidine methylene at δ 3.66 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H] for similar compounds: 380–425 Da) .
- HPLC : Validates purity (>98%) using reverse-phase columns (C18) with UV detection .
Q. What safety precautions are recommended during handling due to limited toxicological data?
While acute toxicity data are unavailable for this compound, structurally related piperidine derivatives require:
- Respiratory protection (P95/P1 filters) and gloves to avoid dermal exposure .
- Immediate eye flushing with water (15 minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Key factors include:
- Temperature control : Reflux in anhydrous solvents (e.g., propionic anhydride at 110°C for 12 hours) enhances amidation efficiency .
- Catalyst selection : Palladium catalysts improve coupling reactions in aromatic systems .
- Solvent choice : Polar aprotic solvents (e.g., DMF) facilitate amine-carboxylic acid coupling . Yields for analogous compounds range from 50% to 95% .
Q. What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy data?
Discrepancies may arise from pharmacokinetic limitations (e.g., poor blood-brain barrier penetration). Solutions include:
- Orthogonal assays : Compare SPR (surface plasmon resonance) for binding kinetics with cell-based functional assays (e.g., cAMP modulation) .
- Metabolic profiling : Use LC-MS to identify degradation products or active metabolites .
Q. Which biological targets are plausible for this compound based on structural analogs?
Piperidine-benzyl motifs often target neurotransmitter receptors (e.g., σ-1, acetylcholinesterase) or epigenetic enzymes (e.g., DNMT3A). Docking studies and competitive binding assays (vs. known inhibitors like donepezil) can prioritize targets .
Q. How do structural modifications influence selectivity against off-target receptors?
Structure-activity relationship (SAR) studies show:
- Chloropyridine substitution : Enhances σ-1 receptor affinity .
- Benzyl group positioning : Reduces off-target binding to muscarinic receptors . Computational modeling (e.g., AutoDock) predicts steric clashes with non-target binding pockets .
Q. What methodologies validate the compound’s stability under physiological conditions?
Q. How can researchers address gaps in toxicological profiles for preclinical development?
Prioritize:
- In vitro toxicity : MTT assays (hepatocyte viability) and Ames tests (mutagenicity) .
- In vivo acute toxicity : Rodent studies (OECD 423) with dose escalation (10–300 mg/kg) .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for dose-response curve analysis?
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. For partial agonists, the Hill coefficient () distinguishes cooperative binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
